molecular formula C14H15NO2S B1272792 Propyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 350988-43-1

Propyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B1272792
CAS No.: 350988-43-1
M. Wt: 261.34 g/mol
InChI Key: LKXQNNNAZINRAA-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-phenylthiophene-3-carboxylate is a thiophene derivative featuring a phenyl group at position 4, an amino group at position 2, and a propyl ester moiety at position 2. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its structure allows for modifications that influence electronic properties, solubility, and intermolecular interactions, making it a valuable scaffold for further derivatization .

Properties

IUPAC Name

propyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-8-17-14(16)12-11(9-18-13(12)15)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXQNNNAZINRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387349
Record name propyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350988-43-1
Record name Propyl 2-amino-4-phenyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350988-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name propyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is particularly useful for synthesizing thiophene derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of propyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiophene Ring

a) Fluorophenyl and Methyl-Substituted Analog

A closely related compound, Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 904998-66-9, C₁₅H₁₆FNO₂S), differs by two key substituents:

  • 5-Methyl group : Increases steric bulk, which may affect molecular packing (e.g., crystallinity) and solubility in polar solvents .

Comparison Table 1: Structural Modifications

Compound Substituents (Thiophene Ring) Molecular Formula Key Properties (Inferred)
Target Compound 4-Ph, 2-NH₂, 3-OPr C₁₄H₁₅NO₂S Moderate lipophilicity, planar structure
4-Fluoro-5-methyl Analog (CAS 904998-66-9) 4-(4-F-Ph), 5-Me, 2-NH₂, 3-OPr C₁₅H₁₆FNO₂S Enhanced stability, reduced solubility
b) Ester Group Variations

Replacing the propyl ester with shorter chains (e.g., methyl or ethyl) alters lipophilicity and metabolic stability. For instance:

  • Propyl ester : Increased lipid solubility, favoring membrane permeability in drug design.

Table 2: Hypothetical Property Trends

Feature Target Compound 4-Fluoro-5-methyl Analog Methyl Ester Analog
LogP (Lipophilicity) ~2.8 ~3.1 ~1.9
Melting Point (°C) 120–125 135–140 95–100
Solubility (H₂O, mg/mL) <0.1 <0.05 ~0.5

Biological Activity

Propyl 2-amino-4-phenylthiophene-3-carboxylate is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a carboxylate ester. The presence of the propyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity compared to similar compounds with shorter alkyl chains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, affecting downstream signaling cascades that regulate cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has demonstrated promising anticancer activity in various studies. It appears to induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and certain cardiovascular diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM .
  • Inflammation Inhibition :
    • A recent investigation assessed the effects of this compound on TNF-induced inflammation in endothelial cells. Results indicated that it effectively reduced vascular permeability, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl 2-amino-4-phenylthiophene-3-carboxylateEthyl ester derivativeModerate antimicrobial
This compoundPropyl ester derivativeStrong antimicrobial & anticancer
2-Amino-4-phenylthiophene-3-carboxylic acidAcid without esterLimited bioactivity

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